6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one
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Overview
Description
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The structure of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one includes a quinoline core with a tetrahydro modification and two methyl groups at the 6th position, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one can be achieved through several synthetic routes. One common method involves the reduction of quinoline derivatives using sodium in ethanol, which results in the formation of tetrahydroquinoline compounds . Another approach includes the hydrogenation of quinolines using heterogeneous catalysts, which is a widely used method in industrial production . Additionally, the compound can be synthesized from 1-indanone through a reductive ring-expansion reaction mediated by diisobutylaluminum hydride (DIBAL-H) .
Chemical Reactions Analysis
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium, ethanol, and hydrogen gas with heterogeneous catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of quinoline derivatives with sodium in ethanol results in the formation of trans-decahydroquinolines .
Scientific Research Applications
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents due to its biological activity . It has been used in the synthesis of compounds with antiproliferative activity against various cancer cell lines . Additionally, it is utilized in the synthesis of other heterocyclic compounds, which are valuable in drug research and development .
Mechanism of Action
The mechanism of action of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as potent antagonists of the CXCR4 receptor, which plays a role in cancer progression and HIV infection . The compound exerts its effects by binding to the receptor and inhibiting its activity, thereby blocking the signaling pathways involved in disease progression.
Comparison with Similar Compounds
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one can be compared with other similar compounds such as 5,6,7,8-tetrahydroisoquinoline and 2-methyl-5,6,7,8-tetrahydroquinoline . These compounds share a similar quinoline core structure but differ in their substitution patterns and biological activities. The presence of the dimethyl groups at the 6th position in 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one contributes to its unique chemical properties and enhances its biological activity compared to its analogs.
Properties
CAS No. |
1443112-07-9 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6,6-dimethyl-7,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-9-8(10(11)13)4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
QGJSKZRBNAABTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CC=N2)C |
Origin of Product |
United States |
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